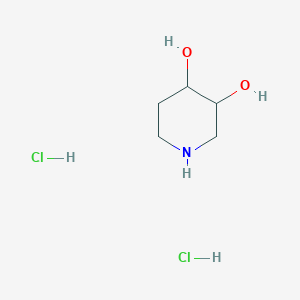
Piperidine-3,4-diol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine-3,4-diol dihydrochloride is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by a six-membered ring structure containing two hydroxyl groups at the 3 and 4 positions and two hydrochloride groups. It is a derivative of piperidine, which is known for its presence in numerous natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,4-diol dihydrochloride typically involves the hydrogenation of pyridine derivatives. One common method includes the use of cobalt, ruthenium, or nickel-based nanocatalysts for the hydrogenation process . Another approach involves multi-component reactions catalyzed by ionic liquids, which offer advantages such as good yields, easy work-ups, and mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions and microwave irradiation techniques to enhance efficiency and scalability. These methods allow for the production of the compound in large quantities while maintaining high purity and yield .
化学反応の分析
Types of Reactions: Piperidine-3,4-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include piperidinones, substituted piperidines, and various piperidine derivatives with functional groups tailored for specific applications .
科学的研究の応用
Piperidine-3,4-diol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It is a key intermediate in the synthesis of drugs for treating conditions such as diabetes and hypertension.
Industry: this compound is used in the production of agrochemicals and fine chemicals
作用機序
The mechanism of action of piperidine-3,4-diol dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
類似化合物との比較
Piperidine: A simpler structure with a single nitrogen atom in a six-membered ring.
Piperidinones: Oxidized derivatives of piperidine with a carbonyl group.
Substituted Piperidines: Piperidine derivatives with various functional groups attached
Uniqueness: Piperidine-3,4-diol dihydrochloride is unique due to its dual hydroxyl groups and dihydrochloride form, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .
特性
分子式 |
C5H13Cl2NO2 |
|---|---|
分子量 |
190.07 g/mol |
IUPAC名 |
piperidine-3,4-diol;dihydrochloride |
InChI |
InChI=1S/C5H11NO2.2ClH/c7-4-1-2-6-3-5(4)8;;/h4-8H,1-3H2;2*1H |
InChIキー |
SKXTUMIZJPLCAM-UHFFFAOYSA-N |
正規SMILES |
C1CNCC(C1O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054168.png)
![8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid](/img/structure/B15054174.png)
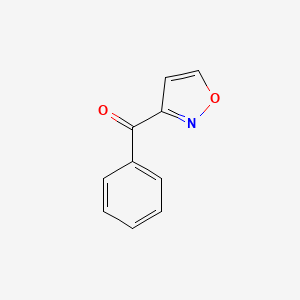
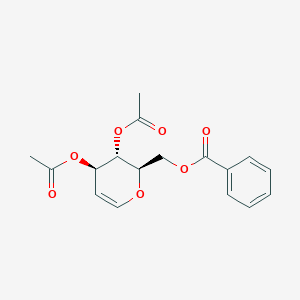
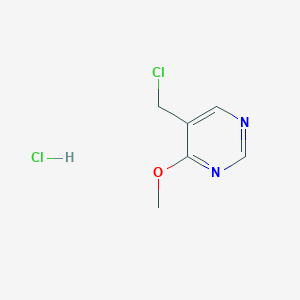
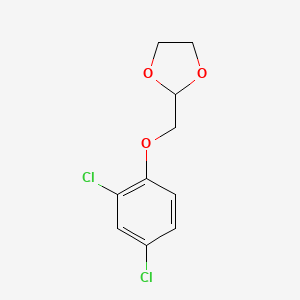

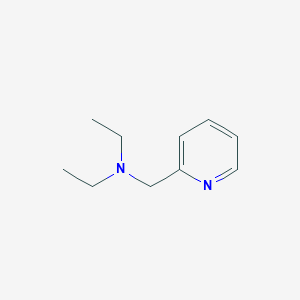
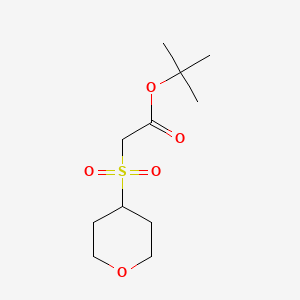
![tert-Butyl 4-(8-isopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B15054235.png)
![tert-Butyl 4-hydroxy-2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15054240.png)
![N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054241.png)
